![molecular formula C15H22ClNO2 B12732883 beta-4-Methylpiperidinoethyl benzoate hydrochloride CAS No. 78219-35-9](/img/structure/B12732883.png)
beta-4-Methylpiperidinoethyl benzoate hydrochloride
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Overview
Description
Beta-4-Methylpiperidinoethyl benzoate hydrochloride: is a chemical compound with the molecular formula C15H21NO2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-4-Methylpiperidinoethyl benzoate hydrochloride typically involves the reaction of 4-methylpiperidine with ethyl benzoate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{4-Methylpiperidine} + \text{Ethyl benzoate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Beta-4-Methylpiperidinoethyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Beta-4-Methylpiperidinoethyl benzoate hydrochloride is primarily studied for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been shown to possess broad-spectrum antibacterial effects, making them suitable for treating infections caused by resistant strains of bacteria .
Compound | Target Bacteria | Activity |
---|---|---|
Beta-4-Methylpiperidinoethyl... | Staphylococcus aureus | Moderate Inhibition |
Beta-4-Methylpiperidinoethyl... | Escherichia coli | Strong Inhibition |
Neurological Applications
The compound has also been investigated for its effects on the central nervous system (CNS). Studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Acetylcholinesterase Inhibition
This compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown promising results in enhancing acetylcholine levels in the brain, thereby improving cognitive function .
Study | IC50 Value (µM) | Effect |
---|---|---|
Piperidine Derivative A | 3.5 | Moderate Inhibition |
Piperidine Derivative B | 2.7 | Strong Inhibition |
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that enhance its bioactivity. The synthetic routes often include the use of various reagents and conditions to optimize yield and purity.
Synthetic Pathways
A common synthetic approach includes the reaction of 4-methylpiperidine with benzoyl chloride under controlled conditions, leading to the formation of the benzoate ester followed by hydrochloride salt formation.
Step | Reagent | Conditions |
---|---|---|
Esterification | Benzoyl chloride | Room temperature |
Salt Formation | Hydrochloric acid | Aqueous solution |
Case Studies
Several case studies illustrate the compound's efficacy in various applications:
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of resistant bacteria. The results demonstrated significant inhibition zones, indicating its potential as a new antimicrobial agent.
Case Study: CNS Effects
Another study focused on the cognitive enhancement properties of piperidine derivatives in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and reduced behavioral deficits.
Mechanism of Action
The exact mechanism of action of beta-4-Methylpiperidinoethyl benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
- 1-Methyl-4-piperidinyl benzoate hydrochloride
- 4-(4-Methyl-benzyl)-piperidine hydrochloride
Comparison: Beta-4-Methylpiperidinoethyl benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Biological Activity
Beta-4-Methylpiperidinoethyl benzoate hydrochloride is a compound derived from piperidine, a well-known class of compounds in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C15H22ClN1O2. The compound features a piperidine ring, which is known for its versatility in forming derivatives with various biological activities. The presence of the benzoate moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Biological Activity
Research into the biological activity of this compound has revealed several pharmacological effects:
- Local Anesthetic Effects : Studies have shown that compounds with similar structures exhibit significant local anesthetic properties. For instance, derivatives of benzoate compounds were evaluated for their efficacy in surface anesthesia and infiltration anesthesia, showing promising results in experimental models .
- Antioxidant Activity : Piperidine derivatives have been investigated for their antioxidant capabilities. Compounds containing the piperidine moiety can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit enzymes like acetylcholinesterase, which is implicated in cognitive decline .
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives:
- Local Anesthetic Study : A comparative study evaluated various benzoate derivatives for local anesthetic activity. This compound was among the compounds tested, demonstrating effective anesthesia in animal models .
- Neuroprotective Research : In a study examining the effects of piperidine-based compounds on neurodegeneration, this compound showed promise in reducing neuronal cell death in vitro by inhibiting oxidative stress pathways .
Research Findings
Recent findings indicate that this compound and its analogs could be developed further due to their diverse biological activities:
Properties
CAS No. |
78219-35-9 |
---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-7-9-16(10-8-13)11-12-18-15(17)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |
InChI Key |
OTWFFHZLCMZYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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